2-Amino-6-methylhept-5-enoic acid

mTOR Signaling Cancer Cell Biology Cellular Kinase Assays

Researchers developing next-generation fusidic acid analogues face limited access to the critical unsaturated side-chain precursor. 2-Amino-6-methylhept-5-enoic acid solves this by providing the Δ5,6-alkene moiety essential for introducing conformational rigidity and a functional handle into steroidal antibiotic scaffolds. • Enables synthesis of pyrazinecarboxamide-substituted fusidic acid derivatives active against MRSA. • Serves as a scaffold for mTORC1 chemical probes with demonstrated cellular potency (IC50 15 nM in S6RP phosphorylation assays). • Supplied with full analytical documentation (NMR, HPLC) ensuring batch-to-batch reproducibility.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13250047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methylhept-5-enoic acid
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(=CCCC(C(=O)O)N)C
InChIInChI=1S/C8H15NO2/c1-6(2)4-3-5-7(9)8(10)11/h4,7H,3,5,9H2,1-2H3,(H,10,11)
InChIKeyUKVSSBMPQFISHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methylhept-5-enoic Acid: Properties and Applications


2-Amino-6-methylhept-5-enoic acid (CAS 369611-69-8), with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol, is a non-proteinogenic amino acid derivative characterized by an α-amino group and a terminal alkene . This structural feature positions it as a specialized building block distinct from saturated analogs like 5-methyl-L-norleucine (2-amino-6-methylheptanoic acid). The compound is a key synthetic intermediate in the development of novel fusidic acid analogues, leveraging its unsaturated backbone to explore structure-activity relationships (SAR) in antibiotic scaffolds targeting EF-G-mediated protein synthesis inhibition . It is also recognized for its role in cellular differentiation pathways and as a scaffold for mTOR pathway modulation, making it a versatile entity in both antimicrobial and oncology-focused discovery programs .

Workflow
Fusidic acid analogue antibiotic synthesis
Selection
Unsaturated amino acid with alkene functional handle
Use Context
mTOR pathway modulation, cell differentiation research

Why 2-Amino-6-methylhept-5-enoic Acid Has No Substitute


Generic substitution of 2-amino-6-methylhept-5-enoic acid with closely related amino acid derivatives, such as saturated 2-amino-6-methylheptanoic acid or branched-chain L-norleucine analogs, is scientifically untenable due to distinct structural and functional consequences. The presence of the Δ5,6 double bond in the target compound imparts unique conformational rigidity and electronic properties that critically influence its interaction with biological targets and its synthetic utility. As demonstrated in the antibiotic longicatenamycin, the replacement of L-2-amino-6-methylheptanoic acid with its 5-methylhexanoic or 7-methyloctanoic counterparts results in distinct congeners, underscoring the non-fungible nature of even minor side-chain modifications in determining biological function [1]. Furthermore, the alkene moiety serves as a functional handle for further derivatization—including epoxidation, halogenation, or cross-coupling—enabling synthetic routes to fusidic acid analogues and other complex scaffolds that are inaccessible with saturated precursors . These structural and reactivity differences directly impact the compound's suitability for applications in antibiotic SAR exploration, mTOR pathway modulation, and cellular differentiation studies, as detailed in the quantitative evidence below.

Saturated analogs lack alkene reactivity
5-Methyl-L-norleucine and similar compounds cannot undergo epoxidation, halogenation, or cross-coupling, limiting derivatization for SAR exploration.
Conformational rigidity may alter binding
The Δ5,6 double bond imposes unique geometry; replacement with saturated side chains may shift target engagement and biological readout.
Branched-chain norleucine derivatives not interchangeable
Steric and electronic differences can compromise mTOR or lipoxygenase interaction profiles observed with the unsaturated scaffold.

2-Amino-6-methylhept-5-enoic Acid: Quantitative Evidence vs. Analogs


mTORC1 Inhibition: Enhanced Cellular Potency vs. Other Inhibitors

In cellular assays measuring mTORC1 activity via S6 ribosomal protein (S6RP) phosphorylation at Ser-240/244 residues, 2-amino-6-methylhept-5-enoic acid (as part of a larger molecular construct) demonstrated an IC50 of 15 nM in HEK293T/17 cells after 2 hours of incubation [1]. This potency places it within a highly active range. For context, a comparator mTOR inhibitor (CHEMBL4102855) tested in a similar cellular context (human A2058 cells) measuring S6 phosphorylation at Ser235/236 residues exhibited a significantly higher IC50 of 312 nM [2]. This represents a ~20-fold difference in potency under comparable assay conditions, highlighting the distinct activity profile achievable with scaffolds derived from this amino acid building block.

mTORC1 Inhibition
Assay context
IC50 15 nM vs 312 nM (~20-fold difference)
Supports mTORC1 pathway inhibition study fit
Cross-study comparison; cell models differ (HEK293T/17 vs A2058)
mTOR Signaling Cancer Cell Biology Cellular Kinase Assays

Cellular Differentiation: Monocytic Lineage Induction

2-Amino-6-methylhept-5-enoic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While specific quantitative IC50 values for this endpoint are not provided in the primary source, the reported potency is described as 'pronounced,' indicating a strong biological effect. This activity profile is distinct from that of closely related saturated amino acid derivatives, such as 5-methyl-L-norleucine (2-amino-5-methylhexanoic acid), which are primarily used as synthetic building blocks in peptide chemistry and do not typically exhibit direct cell-differentiation effects .

Monocytic Lineage Induction
Class-level inference
Qualitative activity reported; no quantitative IC50 available
Context for differentiation pathway probe selection
Data to verify; specific cell models not provided
Cell Differentiation Anti-cancer Agent Psoriasis Model

Selective Lipoxygenase Inhibition Profile

2-Amino-6-methylhept-5-enoic acid is identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While a specific IC50 value is not provided, the compound is also reported to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, indicating a degree of target selectivity. In contrast, a structurally related analog, (2R)-2-[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-6-methylhept-5-enoic acid, has been profiled in binding assays showing no significant activity against cAMP phosphodiesterase at 1 µM cGMP [2], suggesting a different pharmacological fingerprint.

Lipoxygenase Selectivity
Reported selectivity
Potent lipoxygenase inhibitor; weak activity on other targets
Supports arachidonic acid pathway research
Quantitative IC50 not reported; requires validation
Lipoxygenase Inhibition Arachidonic Acid Metabolism Enzyme Selectivity

2-Amino-6-methylhept-5-enoic Acid: Research Application Scenarios


Scaffold for Next-Generation Fusidic Acid Antibiotics

2-Amino-6-methylhept-5-enoic acid serves as a critical starting material for the synthesis of novel fusidic acid analogues designed to overcome the narrow spectrum and resistance limitations of the parent antibiotic. Researchers leverage this compound to introduce the characteristic 6-methylhept-5-enoic acid side chain into steroid frameworks, as demonstrated in the development of pyrazinecarboxamide-substituted derivatives with potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) . This application is directly supported by the compound's structural role as a key intermediate in antibiotic SAR programs .

Probing mTORC1 Pathways in Cancer and Metabolism

Given the demonstrated potency of 2-amino-6-methylhept-5-enoic acid-derived molecules in inhibiting mTORC1-mediated S6RP phosphorylation (IC50 15 nM in cellular assays), this compound is a valuable building block for generating chemical probes to dissect mTOR signaling pathways [1]. Researchers investigating nutrient-sensing mechanisms, cancer cell growth, or metabolic disorders can utilize this scaffold to create tool compounds that modulate mTORC1 activity with high cellular potency, enabling precise interrogation of downstream effects on protein synthesis and cell cycle progression.

Monocytic Differentiation for Oncology and Dermatology

The compound's 'pronounced activity' in arresting proliferation of undifferentiated cells and inducing monocyte differentiation positions it as a unique tool for researchers studying cell fate determination [2]. This application is particularly relevant for programs focused on differentiation therapy in oncology, as well as for developing novel treatments for hyperproliferative skin disorders such as psoriasis, where modulating keratinocyte or immune cell differentiation is a therapeutic strategy.

Lipoxygenase Inhibition in Inflammation and Cancer

As a potent lipoxygenase inhibitor, 2-amino-6-methylhept-5-enoic acid and its derivatives are valuable for research into arachidonic acid metabolism and its role in inflammation and cancer progression [3]. Scientists can employ this scaffold to develop selective probes for dissecting the specific contributions of lipoxygenase isoforms to disease pathology, potentially leading to new anti-inflammatory or anti-cancer agents that act by modulating leukotriene and hydroxyeicosatetraenoic acid (HETE) production.

Application
Selection Property
Validation Focus
Antibiotic resistance research (fusidic acid analogues)
Unsaturated side-chain for steroid diversification
Antimicrobial SAR against MRSA and resistant strains
mTORC1 signaling pathway studies
mTORC1 inhibition profile (reported cellular activity)
S6RP phosphorylation endpoint validation
Cell differentiation research (oncology/dermatology models)
Monocytic lineage induction profile
Proliferation arrest and differentiation endpoint review
Arachidonic acid metabolism research
Lipoxygenase inhibition selectivity
Leukotriene/HETE pathway modulation endpoint context
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